![molecular formula C5H4N4O B3017856 [1,2,4]三唑并[4,3-a]嘧啶-3(2H)-酮 CAS No. 53975-75-0](/img/structure/B3017856.png)

[1,2,4]三唑并[4,3-a]嘧啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

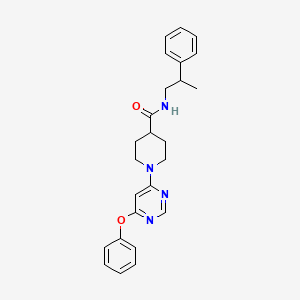

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the development of various therapeutic agents due to its potential biological activities. It serves as a key template in organic synthesis and has been used to create a wide range of derivatives with diverse functional motifs .

Synthesis Analysis

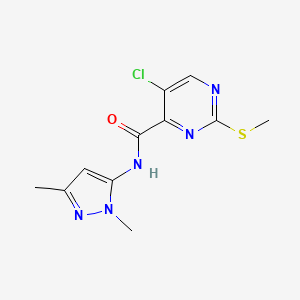

The synthesis of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives has been approached through different methods. One study describes the molecular simplification of a previously reported series, leading to the creation of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives aimed at targeting the human A2A adenosine receptor . Another paper reports a one-pot synthesis method for 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react regioselectively with a chloro substituent followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been determined through crystallography, revealing a monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Although this compound is not the exact scaffold , it provides insight into the structural characteristics of similar triazolo[4,3-a]pyrazine derivatives.

Chemical Reactions Analysis

The reactivity of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold allows for the creation of nonxanthine adenosine receptor antagonists, as demonstrated by the regioselective one-pot synthesis mentioned earlier . Additionally, the scaffold's versatility is highlighted by its ability to undergo oxidative cyclization, as shown in the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines from 1-(pyrazin-2-yl)guanidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives are influenced by their molecular structure and the substituents attached to the scaffold. For instance, the presence of different substituents on the 2-phenyl ring and at position 6 can significantly affect the affinity for the human A2A adenosine receptor, as well as the selectivity for the target . The crystalline structure analysis provides additional information on the density and molecular interactions that may influence the compound's stability and reactivity .

科学研究应用

合成方法和化学性质

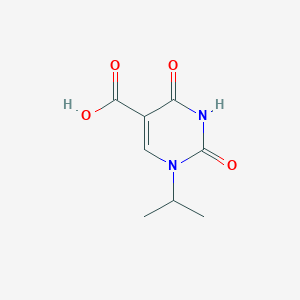

- 李等人(2019 年)开发了一种生产 [1,2,4]三唑并[4,3-a]嘧啶-3-胺的新合成方法,该方法涉及 1-(吡嗪-2-基)胍衍生物的氧化环化。该方法允许轻松合成各种卤代嘧啶,包括 5-氯-[1,2,4]三唑并[4,3-a]嘧啶-3-胺,证明了该化合物在合成化学中的多功能性 (李等人,2019 年)。

作为药物支架的潜力

- 法尔西尼等人(2017 年)将 1,2,4-三唑并[4,3-a]嘧啶-3-酮确定为开发腺苷人类受体拮抗剂的多功能支架。这项工作展示了该化合物在药物化学中的潜力,特别是针对特定受体亚型 (法尔西尼等人,2017 年)。

有机化学中的多功能性

- 帕里西等人(2020 年)合成了 1,2,4-三唑并[4,3-a]嘧啶的三唑-三唑衍生物,探索了其酸碱和金属配位性质。这项研究强调了该化合物在与各种金属形成稳定配合物中的用途,使其在配位化学中很有价值 (帕里西等人,2020 年)。

在生物化合物合成中的应用

- 凯利等人(1995 年)合成了具有显着抗惊厥活性的 1,2,4-三唑并[4,3-a]嘧啶,表明该化合物在为神经系统疾病创造治疗剂方面具有潜力 (凯利等人,1995 年)。

在药物开发中的作用

- 杰萨瓦等人(2020 年)讨论了新型三唑并[4,3-a]嘧啶类似物的合成及其对各种疾病的潜在活性。该研究包括这些类似物的合成、合成和生物学评估,突出了该化合物在药物开发中的重要性 (杰萨瓦等人,2020 年)。

作用机制

Target of Action

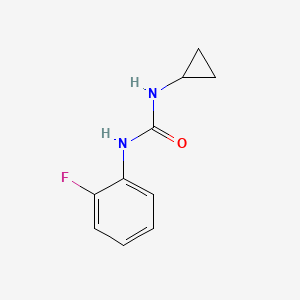

The primary target of [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one, also known as 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one, is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met kinase affects various biochemical pathways. It primarily impacts the downstream signaling pathways of c-Met kinase, which are involved in cell growth, survival, and migration .

Pharmacokinetics

The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, demonstrating its potent inhibitory effect .

未来方向

属性

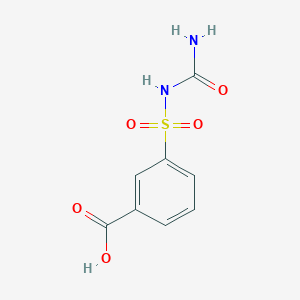

IUPAC Name |

2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGWVBPVZYVPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NNC2=O)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53975-75-0 |

Source

|

| Record name | 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)